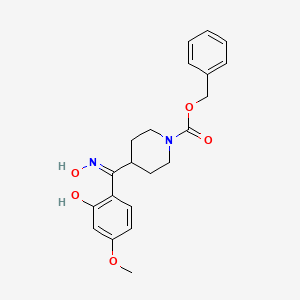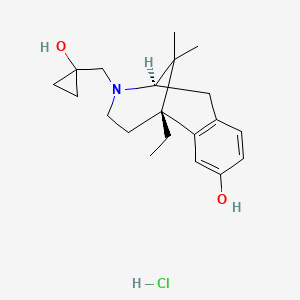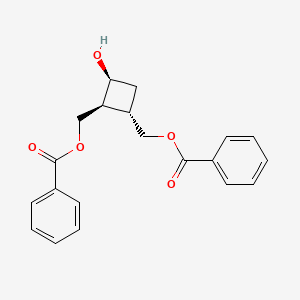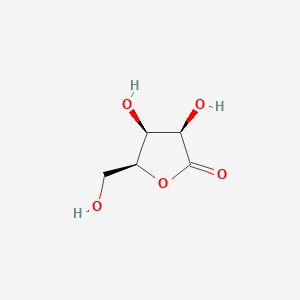
(Z)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime, commonly known as MBPPO, is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields. MBPPO is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of MBPPO involves the inhibition of the activity of various enzymes and proteins involved in cancer cell growth and inflammation. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. MBPPO also inhibits the activity of the protein kinase B (Akt), which is involved in the regulation of cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
MBPPO has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth. MBPPO has also been found to inhibit the migration and invasion of cancer cells, leading to the suppression of cancer cell metastasis. In addition, MBPPO has been found to reduce the production of reactive oxygen species (ROS), which are involved in the development of various diseases, including cancer and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBPPO has several advantages for lab experiments, including its high purity and stability, making it suitable for various analytical techniques. However, MBPPO has some limitations, including its low solubility in water, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on MBPPO. One potential direction is to investigate the use of MBPPO in combination with other anti-cancer agents, such as chemotherapy drugs, to enhance its efficacy. Another direction is to study the potential use of MBPPO in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to investigate the safety and toxicity of MBPPO in vivo, as well as its pharmacokinetics and pharmacodynamics.
In conclusion, MBPPO is a synthetic compound that has gained significant interest in the scientific research community due to its potential applications in various fields. Its mechanism of action and physiological effects have been extensively studied, and it has been found to have significant activity against various types of cancer cells and inflammation. Further research is needed to explore its potential use in the treatment of other diseases and to investigate its safety and toxicity in vivo.
Métodos De Síntesis
The synthesis of MBPPO involves the reaction of 2-(5-Methoxy)phenol with 4-(N-Benzyloxycarbonyl)piperidin-4-one oxime in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of MBPPO. The purity of the synthesized compound can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
MBPPO has been extensively studied for its potential applications in various scientific research fields. It has been found to have significant activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. MBPPO has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
benzyl 4-[(Z)-N-hydroxy-C-(2-hydroxy-4-methoxyphenyl)carbonimidoyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-27-17-7-8-18(19(24)13-17)20(22-26)16-9-11-23(12-10-16)21(25)28-14-15-5-3-2-4-6-15/h2-8,13,16,24,26H,9-12,14H2,1H3/b22-20- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXRTLYHQCREKX-XDOYNYLZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=NO)C2CCN(CC2)C(=O)OCC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C(=N\O)/C2CCN(CC2)C(=O)OCC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







